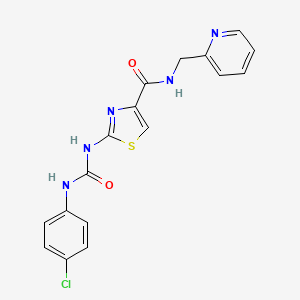

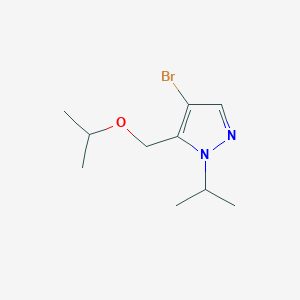

![molecular formula C21H21NO3S B2677985 N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 868154-43-2](/img/structure/B2677985.png)

N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide” are not available in the retrieved papers, related compounds have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Scientific Research Applications

Antibacterial Activity

Compounds structurally related to N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide have been synthesized and evaluated for their antibacterial activity. For instance, novel S-substituted oxadiazole derivatives have shown promising antibacterial effects, highlighting the potential of furan-2-carboxamide derivatives in developing new antibacterial agents (Aghekyan et al., 2020).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-2-carboxamide structures, have been explored for their antiprotozoal properties. Such compounds have demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Antiviral and Cytotoxic Activities

Furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum have been tested for their anti-tobacco mosaic virus (TMV) and cytotoxicity activities. Compounds derived from furan-2-carboxamide structures showed high anti-TMV activity, underscoring their potential in antiviral research and cytotoxic applications against tumor cell lines (Wu et al., 2018).

Anti-Bacterial Activities Against Drug-Resistant Strains

N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. These studies indicate the significance of furan-2-carboxamide derivatives in addressing the challenge of bacterial resistance, particularly in clinically relevant pathogens (Siddiqa et al., 2022).

Renewable Chemicals and Materials

Research on the synthesis of renewable polyesters utilizing biomass-derived furans, including furan-2-carboxamide derivatives, emphasizes the role of these compounds in developing sustainable materials. These studies contribute to the broader application of furan derivatives in the field of green chemistry and renewable resources (Jiang et al., 2014).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-5-(phenylsulfanylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-24-17-9-7-16(8-10-17)13-14-22-21(23)20-12-11-18(25-20)15-26-19-5-3-2-4-6-19/h2-12H,13-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMKQXWYOCOGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

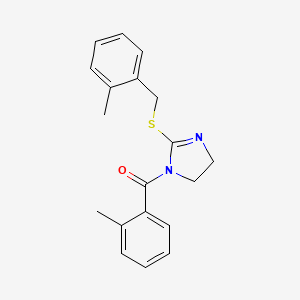

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

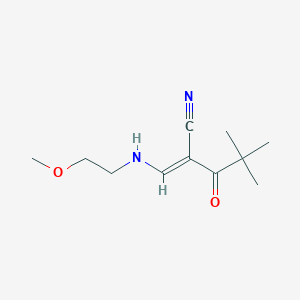

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)

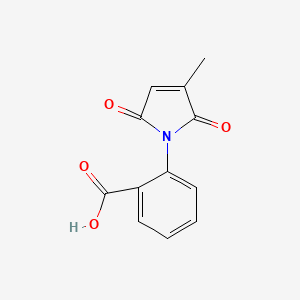

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

amino}acetamide](/img/structure/B2677913.png)

![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)

![7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2677925.png)